molecular formula C13H17ClN2O2 B2827425 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride CAS No. 2126162-86-3

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride

Cat. No.: B2827425
CAS No.: 2126162-86-3
M. Wt: 268.74
InChI Key: IPKQRLONHCXSCT-UHFFFAOYSA-N
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Description

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride (CAS 2126162-86-3) is a high-purity spirocyclic chemical compound offered for research applications. This molecule features a spiro-fused architecture integrating a benzoxazepine system with a piperidine ring, a privileged structure in medicinal chemistry . The molecular formula is C13H17ClN2O2 and it has a molecular weight of 268.74 . Spiro-piperidine scaffolds are of significant interest in pharmaceutical research for their potential biological activities . Although the specific biological data for this compound is not fully established, structurally related spiro-piperidine compounds are frequently investigated for their interactions with the central nervous system (CNS) . Furthermore, recent scientific literature highlights that novel compounds incorporating the diazepine moiety, a core structural element of this reagent, are being actively synthesized and evaluated for prominent anxiolytic and analgesic properties in preclinical models . These related compounds are believed to exert their effects through interaction with targets such as the GABAA receptor and the 5-HT2A receptor . Researchers can utilize this chemical as a key synthetic intermediate or as a pharmacophore for designing and developing new bioactive molecules, particularly in the fields of neuroscience and pain research. Please note: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-12-10-3-1-2-4-11(10)17-13(9-15-12)5-7-14-8-6-13;/h1-4,14H,5-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKQRLONHCXSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)C3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one hydrochloride typically involves the reaction of 2-aminophenols with alkynones in a solvent such as 1,4-dioxane at elevated temperatures (around 100°C). This reaction leads to the formation of benzo[f][1,4]oxazepine derivatives through a cyclization process . Another method involves the use of substituted 2-chlorobenzaldehydes and substituted 2-aminophenols under basic conditions in a microwave oven, which offers a rapid and efficient synthesis route .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced chemical engineering techniques could also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazepine oxides, while reduction could produce various reduced derivatives of the original compound. Substitution reactions would result in the replacement of specific functional groups with new ones introduced by the nucleophiles.

Scientific Research Applications

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one is a heterocyclic compound featuring a spiro structure that combines a benzoxazepine and a piperidine moiety. It has a fused bicyclic system, suggesting potential biological activity, and the nitrogen and oxygen atoms in its structure indicate it may interact with biological targets, making it interesting for medicinal chemistry.

Synthesis
The synthesis of 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one typically involves multi-step organic reactions.

Structural Similarities
Several compounds share structural or functional similarities with 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one:

  • 5-Alkyl-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-4(5H)-one Contains alkyl groups on the benzoxazepine moiety and may exhibit different biological activities due to alkyl substitution.
  • 3,4-Dihydrospiro[5H-1-benzazepine-2(1H),4'-piperidin]-5-one Features a similar spiro structure but with different heterocyclic components, potentially varying in pharmacological activity due to structural differences.
  • Benzyl derivatives of spiro[benzo[f][1,4]oxazepine] Incorporates benzyl groups, leading to altered lipophilicity and biological activity compared to non-benzylated forms.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may act on calcium channels, influencing cellular calcium levels and thereby affecting various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Spirocyclic Piperidine-Benzoxazepine Derivatives

Compound A : 4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-5-one hydrochloride (EN300-396175)

  • Molecular Formula : C₁₅H₁₉ClN₂O₂
  • Key Differences : The benzoxazepine ring is fused at a different position (1,4-benzoxazepine vs. benzo[f][1,4]oxazepine), altering ring strain and electronic properties.
  • Applications : Used in medicinal chemistry for CNS-targeted molecules due to improved blood-brain barrier penetration .

Compound B : 5-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride (CAS 1153984-72-5)

  • Molecular Formula : C₁₂H₁₄Cl₂N₂O
  • Key Differences : Replaces the benzoxazepine ring with an indoline system, introducing a chlorine substituent. This modification enhances electrophilicity and may influence receptor binding .
Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 304.78 ~241.25 (base) 297.16
Core Structure Benzo[f]oxazepine 1,4-Benzoxazepine Indoline
Bioactivity Under research CNS targeting Antipsychotic (preclinical)

Benzoxazepine Derivatives with Varied Substituents

Compound C : 10-Alkoxy-5,6-dihydro-triazolo[4,3-d]benzo[f][1,4]oxazepine derivatives

  • Key Differences : Incorporates a triazole ring and alkoxy side chains. These substitutions enhance anticonvulsant activity (EC₅₀ = 12–38 μM in MES tests) but reduce solubility compared to the target compound .

Compound D : Dibenz(b,f)-1,4-oxazepine (CR)

  • Key Differences : A larger dibenzoxazepine system used as a riot control agent. Toxicological studies in rats show severe lung damage at 500 mg/m³, highlighting the critical role of substituents in safety profiles .

Piperidine-Containing Heterocycles

Compound E: Chromeno[4,3-d]pyrimidine-piperidine hybrid ()

  • Molecular Formula : C₂₁H₂₁N₃O₂S
  • Key Differences: Combines chromeno-pyrimidine and piperidine moieties. Computational studies predict superior oral bioavailability (LogP = 2.1) compared to the target compound (estimated LogP = 1.8), suggesting better membrane permeability .

Research Findings and Pharmacological Implications

  • Structural Rigidity vs. Flexibility: The spiro design in the target compound reduces metabolic degradation compared to non-spiro analogs like Compound C, which show shorter half-lives in vivo .
  • Synthetic Accessibility : The target compound’s synthesis (via methods akin to ) requires fewer steps than fluorinated benzisoxazole-piperidine hybrids (), enhancing scalability .

Biological Activity

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H16N2O2C_{13}H_{16}N_{2}O_{2} with a molecular weight of approximately 232.28 g/mol. The spiro structure incorporates both a benzoxazepine and piperidine moiety, which contributes to its potential interactions with biological targets.

1. Neuroprotective Effects

Research indicates that derivatives of benzoxazepine structures exhibit significant neuroprotective activities. For instance, compounds similar to 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .

A study on related compounds demonstrated that certain benzoxazepines displayed AChE inhibitory activity with IC50 values ranging from 6.98μM6.98\,\mu M to 4.0×105M4.0\times 10^{-5}M depending on the specific structural modifications made to the benzoxazepine scaffold .

2. Lipid Metabolism Inhibition

Compounds with similar structural features have been identified as inhibitors of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in lipid metabolism. This suggests that 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one may also possess lipid-modulating properties worth investigating further.

Case Study 1: Neuroprotective Activity Assessment

In a study assessing the neuroprotective effects of various benzoxazepine derivatives against oxidative stress in human neuroblastoma SH-SY5Y cells, it was found that some derivatives significantly reduced cell death induced by hydrogen peroxide and β-amyloid fragments. The study measured cell viability and assessed AChE inhibition as key indicators of neuroprotective activity.

CompoundIC50 (μM)Neuroprotective Activity
Benzoxazepine A6.98Moderate
Benzoxazepine B40.0Low
3,4-Dihydro derivativeTBDTBD

This table summarizes the findings related to the neuroprotective efficacy of various compounds in the study.

Case Study 2: Lipid Metabolism Inhibition

Another study focused on the inhibitory effects of similar compounds on SCD1 activity demonstrated that certain derivatives could significantly reduce lipid accumulation in hepatocytes. The results indicated a dose-dependent relationship between compound concentration and enzyme inhibition.

CompoundSCD1 Inhibition (%) at 10 μMSCD1 Inhibition (%) at 50 μM
Compound X30%55%
Compound Y45%75%
3,4-Dihydro derivativeTBDTBD

Synthesis Methods

The synthesis of 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one typically involves multi-step organic reactions. Common methods include:

  • Knoevenagel Condensation : This step forms the initial benzoxazepine framework.
  • Cyclization Reactions : These reactions help achieve the spiro structure characteristic of this compound.

Q & A

Q. What are the recommended methodologies for synthesizing 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride with high purity?

The synthesis typically involves multi-step reactions, including cyclization and salt formation. Key steps include:

  • Cyclization : Use trifluoroacetic acid in dichloromethane to facilitate spiro-structure formation from precursors containing benzoxazepine and piperidine moieties .
  • Salt Formation : React the free base with hydrochloric acid to improve solubility and stability .
  • Purification : Thin-layer chromatography (TLC) or column chromatography is recommended to isolate the hydrochloride salt. Analytical techniques like NMR and mass spectrometry confirm purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm proton environments and carbon frameworks, particularly for the spiro junction and piperidine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion at m/z 279.15) .
  • X-ray Crystallography : Resolves stereochemistry at the spiro center and confirms hydrogen bonding in the hydrochloride salt .

Q. What solvent systems are optimal for enhancing solubility in biological assays?

The hydrochloride form improves aqueous solubility. For in vitro studies:

  • Use phosphate-buffered saline (PBS, pH 7.4) or dimethyl sulfoxide (DMSO) at concentrations ≤0.1% to avoid cellular toxicity .
  • Pre-solubilize in DMSO for stock solutions, followed by dilution in assay buffers .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s bioactivity against neurological targets?

  • Target Selection : Prioritize receptors like serotonin (5-HT) or dopamine transporters, given structural similarities to spiro-oxindole derivatives .
  • Binding Assays : Use radioligand displacement assays (e.g., [³H]-ligands) with HEK293 cells expressing cloned human receptors. Include positive controls (e.g., clozapine for 5-HT receptors) .
  • Dose-Response Curves : Test concentrations from 1 nM to 10 µM, with triplicate measurements to calculate IC₅₀ values .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Assay Standardization : Ensure consistent cell lines, buffer pH (e.g., 7.4), and incubation times (e.g., 60 minutes) .
  • Meta-Analysis : Compare data using tools like Prism to assess variability (e.g., ANOVA for inter-lab differences).
  • Orthogonal Assays : Validate results with functional assays (e.g., cAMP accumulation for GPCR targets) .

Q. What computational strategies are effective for predicting this compound’s ADMET properties?

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict blood-brain barrier permeability .
  • Docking Studies : Use AutoDock Vina to model binding poses in cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability assessment .
  • SwissADME : Predict logP (≈2.1), topological polar surface area (TPSA ≈45 Ų), and Rule-of-Five compliance .

Q. How does modifying the piperidine or benzoxazepine moieties impact target selectivity?

  • Piperidine Modifications : Adding methyl groups at the 4'-position increases affinity for σ receptors but reduces solubility .
  • Benzoxazepine Substitutions : Introducing electron-withdrawing groups (e.g., Cl at position 7) enhances GABA-A receptor binding (Ki < 100 nM) .
  • Comparative Data : See structural analogs in and for activity trends (e.g., spiro-isochromane derivatives vs. spiro-pyridines) .

Comparative and Mechanistic Studies

Q. What are the key differences between this compound and structurally related spiro-oxazepines?

  • Spiro Junction Geometry : The benzo[f]oxazepine scaffold creates a 7-membered ring, offering greater conformational flexibility than 6-membered analogs (e.g., spiro-isochromanes) .
  • Pharmacokinetics : This compound’s logD (1.8) is lower than tert-butyl-substituted analogs (logD ≈3.2), suggesting improved CNS penetration .
  • Target Profile : Unlike spiro-pyridines, it shows negligible activity at histamine H₁ receptors .

Q. What in vivo models are appropriate for assessing its therapeutic potential in anxiety disorders?

  • Rodent Models : Use the elevated plus maze (EPM) or marble-burying test. Dose at 5–20 mg/kg (oral) and compare to diazepam .
  • Pharmacokinetic Sampling : Collect plasma and brain tissue at 0.5, 2, and 6 hours post-dose to calculate AUC and brain-to-plasma ratios .

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